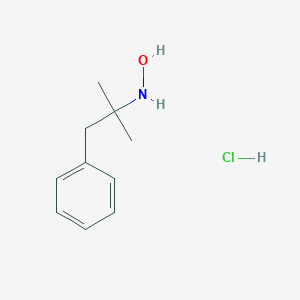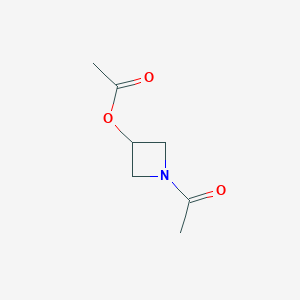
3-Acetoxy-1-acetylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-Acetoxy-1-acetylazetidine is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the synthesis and analysis of 3-Acetoxy-1-acetylazetidine. For instance, the first paper discusses the diastereoselective synthesis of 3,3-dimethylazetidines, which are structurally related to azetidines, indicating the potential for similar synthetic strategies to be applied . The second paper focuses on a different compound, 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate, and provides comprehensive spectroscopic analysis and quantum chemical studies, which could serve as a model for the type of analyses that might be performed on 3-Acetoxy-1-acetylazetidine .
Synthesis Analysis
The synthesis of 3,3-dimethylazetidines is achieved through an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines . This method could potentially be adapted for the synthesis of 3-Acetoxy-1-acetylazetidine by modifying the starting materials and reaction conditions. The high diastereoselectivity observed in the synthesis of 3,3-dimethylazetidines suggests that a similar approach might be used to control the stereochemistry of 3-Acetoxy-1-acetylazetidine.
Molecular Structure Analysis
While the molecular structure of 3-Acetoxy-1-acetylazetidine is not directly analyzed in the papers, the second paper provides a detailed structural analysis of a different compound using both experimental and theoretical methods . Techniques such as X-ray crystallography, NMR, FTIR, and UV-Vis spectroscopy, along with quantum chemical calculations, were used to determine structural parameters, intermolecular interactions, and electronic properties. These methods could be applied to 3-Acetoxy-1-acetylazetidine to gain insights into its molecular structure.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 3-Acetoxy-1-acetylazetidine. However, the synthesis paper implies that azetidine derivatives can participate in further chemical transformations, which could be explored for 3-Acetoxy-1-acetylazetidine. The comprehensive spectroscopic analysis in the second paper also suggests that understanding the electronic structure of a molecule can provide clues to its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Acetoxy-1-acetylazetidine are not discussed in the provided papers. Nonetheless, the second paper's approach to analyzing the spectroscopic data and electronic structure of a compound could be used to predict the physical and chemical properties of 3-Acetoxy-1-acetylazetidine. Techniques such as NBO, QTAIM, NLO, and MEP surface analyses could be particularly useful in this regard.
Aplicaciones Científicas De Investigación
-
Antiviral Research
-
Antibacterial Activity
-
Hydroxy Group Protection in Nucleoside Chemistry
-
Pharmacokinetics Optimization
-
Late-Stage Modification of Nucleosides
-
Benzamide Derivatives Synthesis
Remember to refer to the cited research articles for more in-depth information and quantitative data. These applications highlight the versatility and potential of 3-Acetoxy-1-acetylazetidine in various scientific contexts . 🌟
Propiedades
IUPAC Name |
(1-acetylazetidin-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-7(4-8)11-6(2)10/h7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKVFVRMFNJADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-1-acetylazetidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
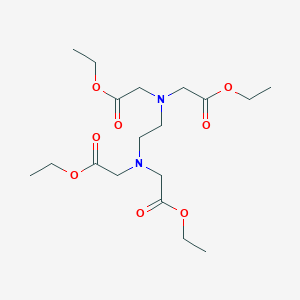

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)
![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)
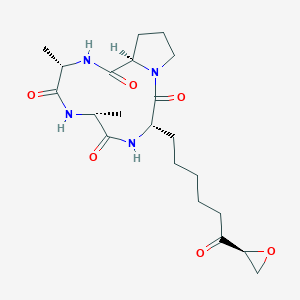

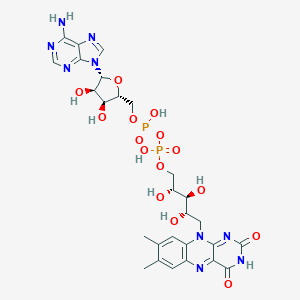
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)
